molecular formula C11H11F3O B8427564 5-Trifluoromethyl-indan-2-yl-methanol

5-Trifluoromethyl-indan-2-yl-methanol

Cat. No.: B8427564
M. Wt: 216.20 g/mol
InChI Key: XIDFOKYBKLGPHO-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-indan-2-yl-methanol is a bicyclic aromatic compound featuring an indan core (a benzene ring fused to a cyclopentane ring) substituted with a trifluoromethyl (-CF₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group provides a site for hydrogen bonding and further chemical modifications. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

[5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-yl]methanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10-2-1-8-3-7(6-15)4-9(8)5-10/h1-2,5,7,15H,3-4,6H2

InChI Key

XIDFOKYBKLGPHO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C(F)(F)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following compounds share key functional groups (trifluoromethyl and hydroxymethyl) but differ in their core ring systems:

Compound Name Core Structure Substituent Positions Molecular Formula Molecular Weight (g/mol)
5-Trifluoromethyl-indan-2-yl-methanol Indan CF₃ (C5), CH₂OH (C2) C₁₁H₁₁F₃O 216.20 (calculated)
(5-(Trifluoromethyl)pyridin-2-yl)methanol Pyridine CF₃ (C5), CH₂OH (C2) C₇H₆F₃NO 177.12
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol Thiazole CF₃ (C4), CH₃ (C5), CH₂OH (C2) C₆H₅F₃NOS 200.17 (calculated)

Key Observations :

  • Indan core (bicyclic) offers rigidity and planar aromaticity, influencing π-π stacking interactions.
  • Thiazole contains sulfur and nitrogen, increasing electronegativity and reactivity in heterocyclic systems.

Physicochemical Properties

Property This compound (5-(Trifluoromethyl)pyridin-2-yl)methanol [5-Methyl-4-(trifluoromethyl)thiazol-2-yl]methanol
Boiling/Melting Point Not reported Not reported Not reported
Solubility Moderate in polar solvents (inferred) Higher polarity due to pyridine nitrogen Enhanced solubility in polar aprotic solvents
Stability Stable under inert conditions Susceptible to oxidation at CH₂OH Thiazole sulfur may reduce oxidative stability

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